molecular formula C19H16N2O3S B3237978 1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone CAS No. 1396861-69-0

1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone

Cat. No. B3237978
M. Wt: 352.4
InChI Key: XZXIRKQPZQPQDH-UHFFFAOYSA-N
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Description

“1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, Sahoo and co-workers synthesized new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more .

Future Directions

The future directions in the research of benzothiazole derivatives could involve further exploration of their anti-tubercular activity, development of more efficient synthesis methods, and detailed study of their mechanism of action .

properties

IUPAC Name

1-[4-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12(22)13-6-8-14(9-7-13)18(23)21-10-15(11-21)24-19-20-16-4-2-3-5-17(16)25-19/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXIRKQPZQPQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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